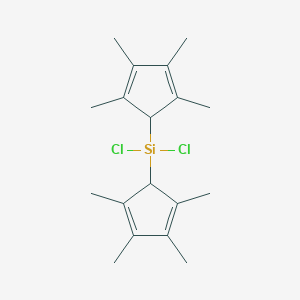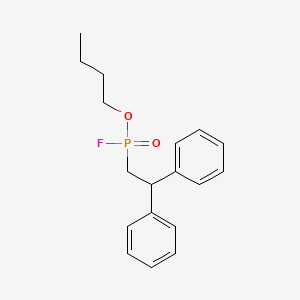
Butyl (2,2-diphenylethyl)phosphonofluoridate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl (2,2-diphenylethyl)phosphonofluoridate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a butyl group, a 2,2-diphenylethyl moiety, and a phosphonofluoridate functional group, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (2,2-diphenylethyl)phosphonofluoridate typically involves the reaction of 2,2-diphenylethyl alcohol with phosphorus oxychloride (POCl3) to form the corresponding phosphonochloridate intermediate. This intermediate is then reacted with butanol in the presence of a base, such as pyridine, to yield the final product. The reaction conditions often require controlled temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
化学反应分析
Types of Reactions
Butyl (2,2-diphenylethyl)phosphonofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonofluoridate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are employed under mild conditions.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphonofluoridates with various functional groups.
科学研究应用
Butyl (2,2-diphenylethyl)phosphonofluoridate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies related to acetylcholinesterase inhibition.
Medicine: Explored for its potential therapeutic applications, including as a candidate for drug development targeting specific enzymes.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
作用机制
The mechanism of action of Butyl (2,2-diphenylethyl)phosphonofluoridate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by forming covalent bonds with the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition mechanism is particularly relevant in the study of acetylcholinesterase, where the compound acts as an irreversible inhibitor, leading to the accumulation of acetylcholine and subsequent physiological effects.
相似化合物的比较
Similar Compounds
Butyl methylphosphonofluoridate: Similar in structure but with a methyl group instead of the 2,2-diphenylethyl moiety.
Ethyl (2,2-diphenylethyl)phosphonofluoridate: Similar but with an ethyl group instead of a butyl group.
Phenyl (2,2-diphenylethyl)phosphonofluoridate: Similar but with a phenyl group instead of a butyl group.
Uniqueness
Butyl (2,2-diphenylethyl)phosphonofluoridate is unique due to the presence of the 2,2-diphenylethyl moiety, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous, such as in enzyme inhibition studies and the synthesis of specialized organophosphorus compounds.
属性
CAS 编号 |
88344-36-9 |
|---|---|
分子式 |
C18H22FO2P |
分子量 |
320.3 g/mol |
IUPAC 名称 |
[2-[butoxy(fluoro)phosphoryl]-1-phenylethyl]benzene |
InChI |
InChI=1S/C18H22FO2P/c1-2-3-14-21-22(19,20)15-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18H,2-3,14-15H2,1H3 |
InChI 键 |
ICVIFGPTMTYHHR-UHFFFAOYSA-N |
规范 SMILES |
CCCCOP(=O)(CC(C1=CC=CC=C1)C2=CC=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


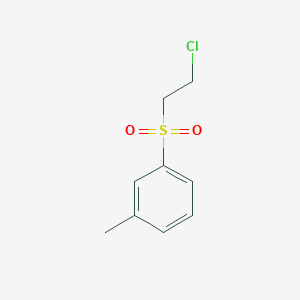
![sodium;[6-[4-[5-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-(2-hydroxy-6-methyl-4-oxoheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B14394995.png)

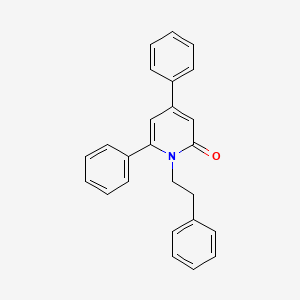
![4-(4-Chlorophenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14395012.png)

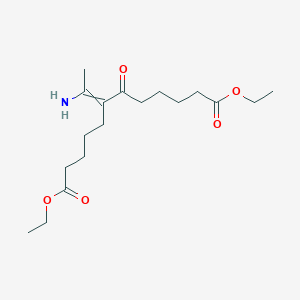
![4-[(4-Nitrophenoxy)methyl]benzene-1-sulfonamide](/img/structure/B14395033.png)
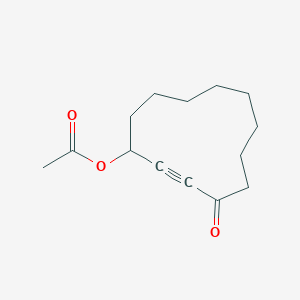

![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14395042.png)

![7-Amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B14395055.png)
